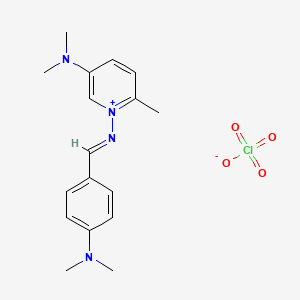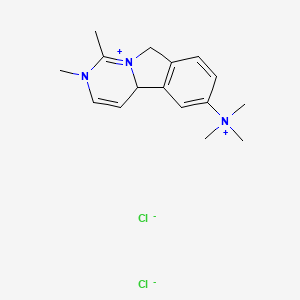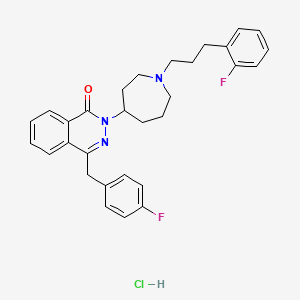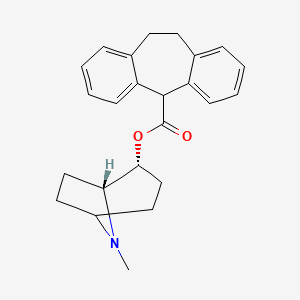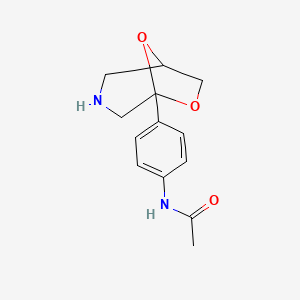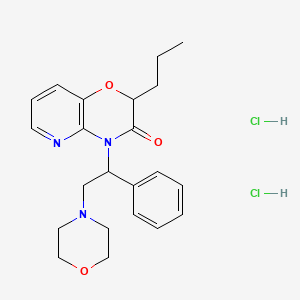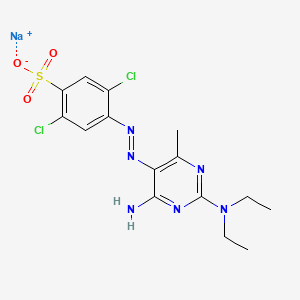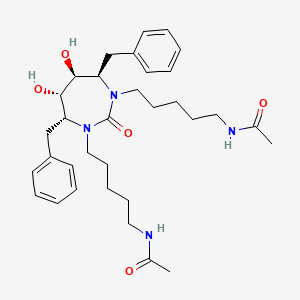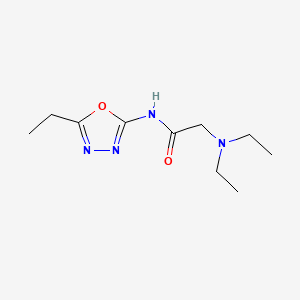
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of diethylamine with an appropriate oxadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Diethylamine and 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid.
Reaction: The carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride.
Amidation: The acyl chloride is then reacted with diethylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethylamine
- (5-Ethyl-1,3,4-oxadiazol-2-yl)methylaminehydrochloride
- Methyl 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoate
Uniqueness
Compared to similar compounds, 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the diethylamino group, which can enhance its solubility and biological activity. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
147396-44-9 |
|---|---|
Molekularformel |
C10H18N4O2 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O2/c1-4-9-12-13-10(16-9)11-8(15)7-14(5-2)6-3/h4-7H2,1-3H3,(H,11,13,15) |
InChI-Schlüssel |
JYYLHIGIPGWKFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)NC(=O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



